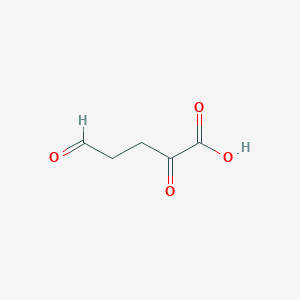

2,5-Dioxopentanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-3-1-2-4(7)5(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKNBDIQDAXGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274273 | |

| Record name | 2,5-dioxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926-54-1 | |

| Record name | 2,5-dioxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1926-54-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unraveling the Metabolic Origins: A Guide to the Putative Biosynthesis of 2,5-Dioxopentanoic Acid in Microbial Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dioxopentanoic acid, also known as α-keto-γ-oxovalerate, is a fascinating yet enigmatic molecule within the landscape of microbial metabolism. Unlike central metabolites such as α-ketoglutarate, its direct biosynthetic pathways have not been extensively elucidated in scientific literature. This technical guide serves as a foundational resource for researchers, providing a synthesis of established biochemical principles to propose plausible biosynthetic routes to 2,5-dioxopentanoic acid. We will delve into hypothetical pathways originating from both amino acid catabolism and central carbon metabolism, detail the enzymatic logic underpinning these routes, and provide comprehensive, field-proven experimental protocols for their validation. This document is designed not as a mere recitation of known facts, but as a strategic toolkit to empower researchers to explore and ultimately define the metabolic context of this intriguing keto acid.

Introduction: The Enigma of 2,5-Dioxopentanoic Acid

2,5-Dioxopentanoic acid is a five-carbon organic acid characterized by the presence of two ketone groups at the C2 (α) and C5 (γ) positions. Its structure suggests a potential role as a metabolic intermediate, a signaling molecule, or a precursor for secondary metabolite biosynthesis. While structurally similar compounds like α-ketoglutarate (2-oxopentanedioic acid) are cornerstones of central metabolism[1][2], the metabolic significance and origins of 2,5-dioxopentanoic acid remain largely unexplored.

The absence of well-defined pathways in databases necessitates a first-principles approach to understanding its biosynthesis. By examining the catabolism of related molecules and the versatile catalytic machinery of microbial enzymes, we can construct logical and testable hypotheses for its formation. This guide will explore two such putative pathways and provide the experimental frameworks required to investigate them.

Putative Biosynthetic Pathways

Based on the carbon skeleton of 2,5-dioxopentanoic acid and known microbial metabolic transformations, we propose two primary hypothetical routes for its synthesis.

Pathway A: Derivation from L-Threonine Catabolism

L-threonine is a common amino acid that serves as a precursor for various metabolic intermediates, including other α-keto acids like 2-ketobutyrate.[3][4] This pathway hypothesizes a series of oxidation and rearrangement reactions starting from L-threonine.

Proposed Reaction Sequence:

-

Deamination of L-Threonine: L-threonine is deaminated by an L-threonine deaminase to yield 2-ketobutyrate.[3]

-

Condensation with Acetyl-CoA: 2-ketobutyrate undergoes a condensation reaction with acetyl-CoA, catalyzed by a synthase enzyme, to form a 6-carbon intermediate.

-

Oxidative Decarboxylation: The resulting intermediate is oxidatively decarboxylated to yield 4-methyl-2-oxopentanoate.

-

Hydroxylation and Oxidation: A subsequent hydroxylation at the C5 position followed by oxidation would yield 2,5-dioxopentanoic acid. This step could be catalyzed by a dioxygenase.[5]

Caption: Putative Biosynthesis of 2,5-Dioxopentanoic Acid from L-Threonine.

Pathway B: Modification of Krebs Cycle Intermediates

The Krebs cycle (or TCA cycle) is a central hub of metabolism, providing precursors for a wide array of biosynthetic pathways.[2][6][7] α-Ketoglutarate, a five-carbon intermediate of this cycle, presents a plausible starting point for the synthesis of 2,5-dioxopentanoic acid.

Proposed Reaction Sequence:

-

Decarboxylation of α-Ketoglutarate: α-Ketoglutarate undergoes a non-oxidative decarboxylation to yield succinate semialdehyde.

-

Condensation and Isomerization: Succinate semialdehyde could then condense with a two-carbon unit, followed by isomerization.

-

Oxidation to 2,5-Dioxopentanoic Acid: A final oxidation step would yield the target molecule. This reaction would likely be catalyzed by a dehydrogenase.

An alternative starting point is the condensation of succinyl-CoA and acetyl-CoA.

Caption: Putative Biosynthesis from the Krebs Cycle Intermediate α-Ketoglutarate.

Key Enzyme Classes Implicated in Proposed Pathways

The successful synthesis of 2,5-dioxopentanoic acid via the proposed pathways would rely on the catalytic activity of several key enzyme classes.

| Enzyme Class | Proposed Role | Cofactor Requirements |

| Dehydrogenases | Catalyze oxidation-reduction reactions, such as the final oxidation step in both pathways. | NAD+/NADH or FAD/FADH2[8][9] |

| Synthases/Ligases | Catalyze the joining of two molecules, such as the condensation of 2-ketobutyrate and acetyl-CoA. | Often requires ATP or other nucleoside triphosphates. |

| Decarboxylases | Catalyze the removal of a carboxyl group. | Often requires thiamine pyrophosphate (TPP). |

| Dioxygenases | Catalyze the incorporation of both atoms of molecular oxygen into a substrate.[5] | Typically require a metal cofactor (e.g., Fe2+) and a reducing agent.[5] |

Experimental Validation of Putative Pathways

To move from hypothesis to established fact, a multi-pronged experimental approach is necessary. The following protocols provide a framework for validating the proposed biosynthetic pathways.

In Vitro Enzyme Assays

Objective: To identify and characterize the specific enzymes responsible for the key steps in the proposed pathways.

Methodology:

-

Gene Identification: Identify candidate genes encoding the putative enzymes (e.g., dehydrogenases, synthases) in a target microorganism through bioinformatic analysis (e.g., BLAST searches with known enzyme sequences).

-

Cloning and Expression: Clone the candidate genes into an expression vector and overexpress the corresponding proteins in a suitable host, such as E. coli.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., 4-methyl-2-oxopentanoate), and any necessary cofactors (e.g., NAD+, O2).

-

Incubate the reaction at an optimal temperature and pH.

-

Monitor the reaction progress by measuring the consumption of the substrate or the formation of the product (2,5-dioxopentanoic acid) over time using HPLC or LC-MS.

-

A control reaction without the enzyme should be run in parallel.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the enzyme to understand its efficiency.

In Vivo Metabolic Labeling Studies

Objective: To trace the flow of carbon from primary metabolites to 2,5-dioxopentanoic acid within a living microbial cell.

Methodology:

-

Culture Preparation: Grow the microorganism of interest in a defined minimal medium.

-

Isotope Feeding: Supplement the medium with a stable isotope-labeled precursor, such as 13C-labeled L-threonine or 13C-labeled glucose (which will be converted to labeled Krebs cycle intermediates).

-

Metabolite Extraction: After a period of growth, harvest the cells and quench their metabolism rapidly. Extract the intracellular metabolites.

-

Mass Spectrometry Analysis: Analyze the metabolite extract using high-resolution mass spectrometry (LC-MS or GC-MS).

-

Data Interpretation: Identify the mass isotopologues of 2,5-dioxopentanoic acid. The pattern of 13C incorporation will reveal which precursors were used in its synthesis. For example, if the pathway from L-threonine is active, feeding with fully labeled 13C-L-threonine should result in a correspondingly labeled 2,5-dioxopentanoic acid.

Genetic Approaches: Gene Knockout and Overexpression

Objective: To confirm the involvement of a specific gene (and its encoded enzyme) in the biosynthesis of 2,5-dioxopentanoic acid.

Caption: Workflow for Genetic Validation of a Putative Biosynthetic Gene.

Methodology:

-

Strain Construction:

-

Knockout Mutant: Create a targeted deletion of the candidate gene in the host microorganism using techniques like homologous recombination or CRISPR-Cas9.

-

Overexpression Strain: Construct a plasmid that leads to the constitutive or inducible overexpression of the candidate gene.

-

-

Comparative Metabolomics:

-

Grow the wild-type, knockout, and overexpression strains under identical conditions.

-

Extract and analyze the intracellular and extracellular metabolites as described in the metabolic labeling protocol.

-

-

Phenotypic Analysis:

-

Knockout: A significant decrease or complete absence of 2,5-dioxopentanoic acid in the knockout mutant compared to the wild-type would strongly support the gene's involvement.

-

Overexpression: A significant increase in the production of 2,5-dioxopentanoic acid in the overexpression strain would provide complementary evidence.

-

Conclusion and Future Directions

The biosynthesis of 2,5-dioxopentanoic acid in microbial systems represents a compelling area for discovery. This guide has laid out a logical, hypothesis-driven framework for its investigation, moving from theoretical pathways to concrete experimental validation. By proposing routes from L-threonine catabolism and the Krebs cycle, we provide tangible starting points for research.

The successful elucidation of these pathways will not only fill a gap in our understanding of microbial metabolism but could also pave the way for the biotechnological production of 2,5-dioxopentanoic acid and its derivatives.[10][11][12] Further research should also focus on understanding the physiological role of this molecule: Is it a key metabolic intermediate, a signaling molecule involved in processes like quorum sensing, or a defense compound? The methodologies outlined herein provide the essential tools to answer these exciting questions.

References

- ResearchGate. (n.d.). Graphical representation of the metabolic pathway involving alpha keto isovalerate.

- BenchChem. (2025). 4,5-dihydroxy-2-oxopentanoic Acid: A Key Intermediate in Bacterial Communication.

- BenchChem. (2025). Unraveling the Putative Biosynthetic Route to (4S)-4,5-dihydroxy-2-oxopentanoic Acid: A Technical Guide.

- MDPI. (2022, February 19). State of the Art on the Microbial Production of Industrially Relevant Organic Acids.

- PubMed. (1983, March 25). Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes.

- Frontiers. (2019, June 20). A Review of the Microbial Production of Bioactive Natural Products and Biologics.

- ResearchGate. (n.d.). Microbial production of valuable chemicals by modular co-culture strategy.

- PMC. (n.d.). 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors.

- MDPI. (2026, March 24). Integrated Transcriptomics and Metabolomics with Machine Learning Identify Flavonoids as Key Effectors in Wheat Root Thermotolerance.

- PMC. (n.d.). Alpha-Ketoglutarate: Physiological Functions and Applications.

- Frontiers. (2023, April 10). Application of cofactors in the regulation of microbial metabolism: A state of the art review.

- ResearchGate. (n.d.). Bioprocesses for the Production of 2,5-Furandicarboxylic Acid | Request PDF.

- PathBank. (2025, January 18). Propanoate Metabolism.

- Patsnap Eureka. (2025, September 10). Oxaloacetate vs Alpha-Ketoglutarate: Metabolic Effects Comparison.

- Google Patents. (n.d.). US3796630A - Microbial production of dicarboxylic acids.

- PMC. (n.d.). Role of Acid Metabolism in Streptomyces coelicolor Morphological Differentiation and Antibiotic Biosynthesis.

- Frontiers. (n.d.). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis.

- Longdom Publishing. (2024, February 22). The Role of Microbes Metabolism into the Biochemical Diversity of Microorganisms.

- CORDIS. (2019, March 31). D1.5 – Synthesis of UDCA.

- BenchChem. (2025). Application Notes and Protocols: (4S)-4,5-dihydroxy-2-oxopentanoic acid in Drug Discovery.

- Rupa Health. (n.d.). a-Ketobutyric Acid.

Sources

- 1. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxaloacetate vs Alpha-Ketoglutarate: Metabolic Effects Comparison [eureka.patsnap.com]

- 3. PathBank [pathbank.org]

- 4. a-Ketobutyric Acid | Rupa Health [rupahealth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Role of Acid Metabolism in Streptomyces coelicolor Morphological Differentiation and Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Frontiers | Application of cofactors in the regulation of microbial metabolism: A state of the art review [frontiersin.org]

- 9. Documents download module [ec.europa.eu]

- 10. State of the Art on the Microbial Production of Industrially Relevant Organic Acids [mdpi.com]

- 11. Frontiers | A Review of the Microbial Production of Bioactive Natural Products and Biologics [frontiersin.org]

- 12. researchgate.net [researchgate.net]

2,5-Dioxopentanoic Acid: Chemical Properties, Metabolic Pathways, and Analytical Methodologies in Synthetic Biology

Executive Summary

In the pursuit of sustainable biomanufacturing and advanced drug development, the valorization of lignocellulosic biomass has become a critical objective. At the heart of this metabolic engineering frontier lies 2,5-dioxopentanoic acid (commonly known as 2-oxoglutarate semialdehyde or α-ketoglutarate semialdehyde), a highly reactive dioxo monocarboxylic acid[1]. As the penultimate intermediate in the nonphosphorylative Weimberg pathway, 2,5-dioxopentanoic acid serves as a direct bridge between D-xylose degradation and the tricarboxylic acid (TCA) cycle[2].

This technical guide provides an in-depth analysis of the physical and chemical properties of 2,5-dioxopentanoic acid, elucidates its role in metabolic flux, and establishes field-proven, self-validating protocols for its enzymatic assay and LC-MS/MS quantification.

Physical and Chemical Properties

2,5-dioxopentanoic acid is functionally related to valeric acid but is distinguished by the presence of both an α-keto acid moiety at C2 and a terminal aldehyde at C5[1]. This dual-carbonyl structure makes the molecule highly susceptible to spontaneous intramolecular dismutation and thermal degradation[3]. At a physiological pH of 7.3, the molecule exists primarily as its conjugate base, 2,5-dioxopentanoate [4].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2,5-dioxopentanoic acid |

| Common Synonyms | 2-oxoglutarate semialdehyde, α-ketoglutarate semialdehyde |

| Molecular Formula | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol |

| Exact Mass | 130.02660867 g/mol |

| SMILES | C(CC(=O)C(=O)O)C=O |

| PubChem CID | 523 |

| Conjugate Base | 2,5-dioxopentanoate (CID 21872870) |

| Topological Polar Surface Area | 71.4 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 4 |

Metabolic Pathways: The Weimberg Route

In traditional microbial metabolism (e.g., the native Escherichia coli isomerase pathway), the conversion of D-xylose to α-ketoglutarate involves over ten enzymatic steps and results in significant carbon loss via CO₂ emission, yielding a theoretical maximum of 0.83 mol of α-ketoglutarate per mol of xylose[2][5].

Conversely, the Weimberg pathway —originally discovered in Pseudomonas fragi and extensively engineered into Caulobacter crescentus and Bacillus subtilis—is a nonphosphorylative route that converts D-xylose to α-ketoglutarate in just five steps with a theoretical carbon yield of 100%[2][5].

The Role of 2,5-Dioxopentanoic Acid

Within this pathway, 2,5-dioxopentanoic acid is generated by the dehydration of 2-keto-3-deoxy-D-xylonate, a reaction catalyzed by the dehydratase XylX [5]. The transient 2,5-dioxopentanoic acid is then immediately oxidized to α-ketoglutarate by 2,5-dioxovalerate dehydrogenase (EC 1.2.1.26, also known as XylA), utilizing NADP⁺ or NAD⁺ as an electron acceptor and water[6].

The Weimberg Pathway: Conversion of D-xylose to α-ketoglutarate via 2,5-dioxopentanoic acid.

Experimental Workflows & Protocols

Working with 2,5-dioxopentanoic acid requires stringent methodological controls due to its inherent instability. Below are two self-validating protocols designed to measure enzymatic flux and quantify intracellular metabolite pools.

Protocol 1: In Vitro Enzymatic Assay for 2,5-Dioxovalerate Dehydrogenase (EC 1.2.1.26)

Objective: Quantify the specific activity of XylA by monitoring the NAD(P)⁺-dependent oxidation of 2,5-dioxopentanoic acid to α-ketoglutarate. Causality & Design Rationale: Because 2,5-dioxopentanoic acid is highly unstable and not readily available as a commercial standard, it is often generated in situ or synthesized immediately prior to use. This continuous spectrophotometric assay leverages the stoichiometric reduction of NADP⁺ to NADPH. By monitoring absorbance at 340 nm, researchers obtain real-time kinetic data (Kₘ, Vₘₐₓ) without the risk of metabolite degradation during downstream chromatography.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) supplemented with 1 mM MgCl₂ to ensure optimal enzyme folding and structural stability.

-

Cofactor Addition: Add NADP⁺ to the reaction mixture to achieve a final concentration of 1 mM. (Note: EC 1.2.1.26 typically utilizes NADP⁺ as the primary electron acceptor, though some bacterial variants may accept NAD⁺[6]).

-

Substrate Initiation: Introduce 2,5-dioxopentanoic acid to the cuvette (final concentration 0.5 – 2.0 mM). If using an in situ generation system (via XylD and XylX), ensure the upstream enzymes have reached a steady state.

-

Enzyme Addition: Initiate the reaction by adding the purified XylA enzyme (or clarified cell lysate).

-

Kinetic Monitoring: Immediately monitor the linear increase in absorbance at 340 nm using a UV-Vis spectrophotometer at 30°C for 5–10 minutes. Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Protocol 2: LC-MS/MS Quantification of Intracellular 2,5-Dioxopentanoic Acid

Objective: Accurately measure the intracellular pool of 2,5-dioxopentanoic acid in engineered microbial strains. Causality & Design Rationale: The dual-carbonyl nature of 2,5-dioxopentanoic acid makes it highly susceptible to spontaneous decarboxylation and dismutation[3]. To prevent artifactual loss, the workflow mandates rapid cold-quenching. Furthermore, its high polarity results in poor retention on standard reversed-phase columns. Chemical Isotope Labeling (CIL) or derivatization is strictly required to stabilize the reactive carbonyls, thereby enhancing ionization efficiency and chromatographic resolution[7].

Step-by-Step Methodology:

-

Metabolic Quenching: Rapidly harvest the bacterial culture and plunge it into a pre-chilled (-20°C) extraction solvent (40:40:20 methanol:acetonitrile:water). This instantly halts enzymatic activity and preserves the transient 2,5-dioxopentanoic acid pool.

-

Metabolite Extraction: Lyse the cells using a bead beater for 3 cycles of 30 seconds at 4°C. Centrifuge at 15,000 × g for 10 minutes to pellet cellular debris and precipitated proteins.

-

Chemical Derivatization: React the clarified supernatant with a derivatizing agent (e.g., a specific isotope-labeled amine for LC-MS or MTBSTFA for GC-MS) to stabilize the terminal aldehyde. Incubate according to the reagent's specific kinetics.

-

Chromatographic Separation: Inject the derivatized sample onto a C18 column. Utilize a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid) to achieve baseline resolution from isobaric interferences.

-

Mass Spectrometry (MRM): Analyze the eluent using a triple quadrupole mass spectrometer in positive ESI mode. Monitor specific precursor-to-product ion transitions established using a derivatized synthetic standard.

Step-by-step LC-MS/MS analytical workflow for the quantification of 2,5-dioxopentanoic acid.

Applications in Synthetic Biology & Drug Development

The strategic rerouting of carbon flux through 2,5-dioxopentanoic acid is revolutionizing the production of high-value biochemicals. By overexpressing the Weimberg pathway enzymes (XylX and XylA), metabolic engineers can bypass the carbon-inefficient pentose phosphate pathway, ensuring a robust supply of α-ketoglutarate[2].

In industrial biomanufacturing, this enhanced α-ketoglutarate pool is directly utilized for the synthesis of poly-γ-glutamic acid (γ-PGA), a versatile biopolymer[2]. In the realm of drug development, α-ketoglutarate is a critical precursor for L-glutamine, which serves as the primary amino donor for the biosynthesis of para-aminobenzoic acid (pABA) [8]. Because pABA is a foundational building block for folate synthesis and various active pharmaceutical ingredients (APIs), optimizing the 2,5-dioxopentanoic acid node is a highly leveraged strategy for scaling up pharmaceutical precursor production from cheap, renewable lignocellulosic biomass[8].

References

- 2,5-Dioxopentanoic acid | C5H6O4 | CID 523 - PubChem - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnhWD77eiMKqpry_uol_yVcWJzljiXh-nKt9yS9g3qe3pbJOuxp1Qd9P6IwvPpKPIGCZMckDPaw6lJSC7-9uZYMz_SxTWDVXTtwEWqwcruAchfDBHjhZYJZbj9A3pk3GrILh9ZZGUlApE5ZMkNbPb1DIGzdin9FP-6rbqN]

- 2,5-Dioxopentanoate | C5H5O4- | CID 21872870 - PubChem - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBlJov4cmC43EIo8S0SenaNIpakrv4u7j9P8RD9-VcLEsNzvvGzWNIdIs7Sf_pPzWeCTsQmlWGfdpjxgs3sjQOypqOdmYZfibEjYYyPz-_mx3-kMOSGZu_7_dKEn9ys3q4wt7kzFK495wvSUHqdmmTNCqz5d-tpdY=]

- 2,5-dioxovalerate dehydrogenase - Wikipedia - wikipedia.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1CNFFMrULwPlRum1_nAPFoqUeY1LFs2m0T17mj4M_Vx8Z17-1N0GYX1Su8cP1GQrNusmHUdq9V8MwxQAZEdml_BJFCrZn-Bes4t2JiVWG7AI9Iodhgv_JMKDau5s7RChn_7K4TZh4_FHh0yjLYZYd4ygYSzhnafE=]

- Evolving Nonphosphorylative Metabolism for Improving Production of 2-Oxoglutarate Derivatives - ACS Publications - acs.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZFvrrAgj5qFOPNy2VpcMGsIcq7RgnZe0ev-FuA4Buj1LCz8NPxoYCO-uBQzhPG4ppkoRsQngD3Iw3cSegxvMucv141uD26vdY2gf1cLY9OG-D2W4mY3PS9ayWYmBXnTnkHdwMAnrw-dcKxQY=]

- FORMATION OF ALPHA-KETOGLUTARATE SEMIALDEHYDE. AN INTRAMOLECULAR DISMUTATION REACTION - PubMed - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaKGUjnCqMo123pobAUl-6YByJxESo3uza8hEXmJvz3sKaEpiMvZxpZEuMX-0KLnsPu6y2EsnlsoZdvJO1w5zT4EY3BQsmpaKkDqi28ZLmLTSXxXPGDcAXNmVVcHEyu02G_-9P]

- Comparison of Isomerase and Weimberg Pathway for γ-PGA Production From Xylose by Engineered Bacillus subtilis - Frontiers - frontiersin.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtDmpMXuSndmMR_UuikJ8sI8VlKd_JYmJIQ5XX2s43DCIiSjS8YHPBp9IfibV_cJ04IXNbb_4TIpvs7meXaPPcIpOUhad8qwFwfuggUXyqAT8CVwNUnvq4VhOaYY1cHyR2XfGiNjc3ixQeIcG3hp2boZRtunLRpCRXZaLl9DOVhd4xR5oXdK1kUBe2UclBnPM5UhD26M9yX55yQWoEOBiIBQcnwonpRw==]

- Modular pathway engineering for enhanced production of para-aminobenzoic acid in Escherichia coli via glucose/xylose co-utilization - ASM Journals - asm.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMtfLPYSrheRFgYE33N1I2XwYvQbVW9UX7T7mMHMiHPRYDJx4Kjs3FmnkOwjIcLFjtQ9F44c4aZnVUdVPOpVykM1M-yO5mYD8ZV5fXqon_or2mQX3UEjGuGEbiJk62Q8ToLrKfQ9MQYY23F2k=]

- Chemical Isotope Labeling LC-MS Metabolomics Analysis Report - TMIC Li Node - tmiclinode.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy25MPpkUj79D1vIxbISuBLNc94_jBzCNBZTH3DwVlvomzpoMi6eCuZJrSMS2QZ19k03HYd__El1wdpK1bSyJLAzLHdYB-LABKZa5wtoSLEM70Nd1gUONnKMXi88aWAa3dbIiQ1Wdx2szBOC3jYf93fFe3OkZPIUCrTJCRnR2ACLwd_t5MIDoMgBODcr9kVxgiRbTgVVHeL7OuJcygd_LrHagWzr3SZ2eTAu0=]

Sources

- 1. 2,5-Dioxopentanoic acid | C5H6O4 | CID 523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparison of Isomerase and Weimberg Pathway for γ-PGA Production From Xylose by Engineered Bacillus subtilis [frontiersin.org]

- 3. FORMATION OF ALPHA-KETOGLUTARATE SEMIALDEHYDE. AN INTRAMOLECULAR DISMUTATION REACTION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Dioxopentanoate | C5H5O4- | CID 21872870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,5-dioxovalerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. tmiclinode.com [tmiclinode.com]

- 8. journals.asm.org [journals.asm.org]

Spectroscopic Characterization and NMR Chemical Shifts of 2,5-Dioxopentanoic Acid: An In-Depth Technical Guide

Introduction & Biological Significance

2,5-Dioxopentanoic acid (also known as α -ketoglutaric semialdehyde or 2-oxoglutarate semialdehyde) is a highly reactive, transient dicarbonyl intermediate central to several microbial metabolic pathways. It serves as the critical node in the Weimberg pathway for D-xylose degradation and the D-glucarate/galactarate catabolic pathways ([1]). As industrial biotechnology shifts toward sustainable platform chemicals, the enzymatic cascade conversion of biomass-derived sugars into high-value targets like 1,4-butanediol and α -ketoglutarate relies heavily on the precise monitoring of 2,5-dioxopentanoic acid ([1]).

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak assignments. This guide delves into the causality of structural equilibria in solution and provides self-validating experimental protocols to ensure absolute confidence in your spectroscopic data.

Structural Dynamics and Solution Equilibria

Before acquiring Nuclear Magnetic Resonance (NMR) spectra, one must understand the molecule's dynamic behavior in solution. 2,5-Dioxopentanoic acid possesses three highly reactive functional groups: a carboxylic acid (C1), an α -keto group (C2), and an aldehyde (C5).

In aqueous environments (e.g., D2O ), the molecule does not exist solely as the open-chain dicarbonyl. It undergoes a dynamic equilibrium involving:

-

Hydration (Gem-Diol Formation) : Both the C2 ketone and C5 aldehyde are highly electrophilic and readily hydrate to form gem-diols in water.

-

Cyclization : At lower pH levels, the hydrated C5 or the C1 carboxylate can undergo intramolecular nucleophilic attack on the C2 or C5 carbonyls, forming cyclic lactol structures.

Expert Insight: Failure to account for these equilibria is the leading cause of misinterpretation in NMR spectra. The appearance of multiple unexpected peaks is often erroneously attributed to enzymatic impurities rather than the molecule's inherent structural dynamics. To favor the open-chain form for analytical clarity, spectra are often acquired in aprotic solvents following careful lyophilization, though D2O is mandatory for direct enzyme-coupled assays.

Spectroscopic Signatures and NMR Chemical Shifts

The following tables summarize the quantitative 1D NMR data for the open-chain form of 2,5-dioxopentanoic acid.

Table 1: 1H NMR Chemical Shifts (500 MHz, D2O , pH 7.0)

| Position | Proton Environment | Multiplicity | Chemical Shift ( δ , ppm) | Coupling Constant ( J , Hz) |

| C3 | −CH2− (adjacent to C=O ) | Triplet (t) | 3.15 | 7.0 |

| C4 | −CH2− (adjacent to −CHO ) | Triplet of doublets (td) | 2.80 | 7.0, 1.2 |

| C5 | −CHO (Aldehyde) | Triplet (t) | 9.75 | 1.2 |

Table 2: 13C NMR Chemical Shifts (125 MHz, D2O , pH 7.0)

| Position | Carbon Environment | Chemical Shift ( δ , ppm) |

| C1 | Carboxyl ( −COOH ) | 165.2 |

| C2 | α -Keto ( −C=O ) | 198.5 |

| C3 | Methylene ( −CH2− ) | 33.4 |

| C4 | Methylene ( −CH2− ) | 39.1 |

| C5 | Aldehyde ( −CHO ) | 203.8 |

Metabolic Pathway Visualization

Understanding the upstream and downstream enzymatic conversions is vital for in situ NMR monitoring. In the D-glucarate catabolic pathway, D-glucarate is dehydrated to 5-keto-4-deoxy-D-glucarate (5-KDG), which is subsequently decarboxylated to yield 2,5-dioxopentanoic acid.

Enzymatic cascade of D-glucarate catabolism yielding 2,5-dioxopentanoic acid.

Experimental Protocol: Isolation and Self-Validating NMR Acquisition

To ensure high-fidelity spectroscopic data, the following self-validating protocol must be strictly adhered to when isolating 2,5-dioxopentanoic acid from enzymatic cascades ([2]).

Phase 1: Enzymatic Synthesis and Quenching

-

Reaction Setup : Incubate 10 mM 5-KDG with purified 5-KDG aldolase/decarboxylase (KDGlucA) in 50 mM sodium phosphate buffer (pH 7.5) containing 2 mM MgCl2 at 25°C.

-

Reaction Monitoring : Monitor the formation of 2,5-dioxopentanoic acid continuously via UV-Vis spectrophotometry at 250 nm (using semicarbazide derivatization for rapid screening).

-

Physical Quenching : Once maximum yield is achieved, quench the reaction by ultrafiltration (3 kDa MWCO spin filter) to remove the enzyme.

-

Causality : Chemical quenching (e.g., acid addition) will artificially force the intermediate into a lactol ring, ruining the open-chain NMR analysis. Physical removal of the catalyst preserves the native equilibrium.

-

Phase 2: Sample Preparation for NMR

-

Lyophilization : Flash-freeze the filtrate in liquid nitrogen and lyophilize for 24 hours to completely remove H2O .

-

Reconstitution : Dissolve the lyophilized powder in 600 μL of D2O (99.9% D). Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference ( δ 0.00 ppm).

-

pD Adjustment : Adjust the pD to 7.0 using minimal volumes of NaOD or DCl .

-

Causality : The chemical shift of the C1 carboxylate is highly sensitive to its protonation state. Standardizing pD ensures reproducible chemical shifts across different batches.

-

Phase 3: NMR Acquisition and Self-Validation

-

1D Acquisition : Acquire the 1H NMR spectrum at 500 MHz (or higher) using a presaturation pulse sequence (e.g., zgpr) to suppress the residual HOD peak at δ 4.79 ppm.

-

2D Validation (The Self-Validating Step) : Acquire 1H−13C HSQC and HMBC spectra.

-

Internal Logic Check: To unambiguously differentiate the C3 and C4 methylenes, rely on the HMBC. The C3 protons ( δ 3.15) will show a strong 2JCH correlation to the C2 keto carbon ( δ 198.5) and a 3JCH to the C1 carboxyl ( δ 165.2). The C4 protons ( δ 2.80) will show a 2JCH to the C5 aldehyde ( δ 203.8). Verify that the aldehyde proton ( δ 9.75) integrates to exactly 1/2 the area of the C3 or C4 methylenes, confirming the structural integrity of the open-chain form.

-

Self-validating NMR workflow for 2,5-dioxopentanoic acid characterization.

References

-

Title : Evolution of Enzymatic Activities in the Enolase Superfamily: Characterization of the (D)-Glucarate/Galactarate Catabolic Pathway in Escherichia coli Source : Biochemistry - ACS Publications URL :[Link]

-

Title : Development of enzymatic cascade reactions toward the synthesis of 1,4-butanediol Source : mediaTUM (Technical University of Munich) URL :[Link]

-

Title : Novel Metabolic Pathways and Regulons for Hexuronate Utilization in Proteobacteria Source : ASM Journals (Journal of Bacteriology) URL :[Link]

Sources

Unveiling 2,5-Dioxopentanoic Acid: Biological Occurrence, Metabolic Routing, and Analytical Methodologies

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

2,5-Dioxopentanoic acid (commonly known as 2-oxoglutarate semialdehyde or α -ketoglutarate semialdehyde) is a highly reactive, 5-carbon keto-aldehyde. While it rarely accumulates in high concentrations natively due to its electrophilic nature, it serves as a critical metabolic bridge connecting pentose sugar and aldaric acid catabolism directly to the Tricarboxylic Acid (TCA) cycle. This whitepaper provides a comprehensive technical breakdown of its biological occurrence, metabolic routing, and the rigorous, self-validating methodologies required to isolate and quantify this transient intermediate.

Chemical Identity and Structural Significance

2,5-Dioxopentanoic acid is a dioxo monocarboxylic acid featuring a ketone group at the C2 position and an aldehyde group at the C5 position[1]. This dual-carbonyl structure makes it a highly versatile, yet chemically unstable, biological intermediate[2].

Table 1: Physicochemical Properties of 2,5-Dioxopentanoic Acid

| Property | Value | Source |

| IUPAC Name | 2,5-dioxopentanoic acid | PubChem[1] |

| Common Synonyms | 2-oxoglutarate semialdehyde, α -ketoglutarate semialdehyde | PubChem[3] |

| Molecular Formula | C5H6O4 | PubChemLite[4] |

| Molecular Weight | 130.10 g/mol | ECHEMI[2] |

| Conjugate Base | 2,5-dioxopentanoate (Major species at pH 7.3) | EMBL-EBI[5] |

Biological Occurrence and Natural Sources

Because the unshielded aldehyde group is electrophilic and potentially cytotoxic, 2,5-dioxopentanoic acid does not pool in large quantities natively. Instead, evolutionary pressure ensures it is rapidly turned over. It is continuously generated and consumed in specific ecological and metabolic niches:

-

Lignocellulosic Biomass Degradation: In soil-dwelling bacteria such as Caulobacter crescentus and Pseudomonas putida, it is a pivotal intermediate in the Weimberg pathway[6]. This non-phosphorylative pathway allows these organisms to utilize plant-derived D-xylose as a sole carbon source[7].

-

Sugar Acid Catabolism: The degradation of aldaric acids (e.g., D-glucaric acid and galactaric acid) in microbial communities yields 2,5-dioxopentanoic acid via the dehydration and decarboxylation of 5-oxo-4-deoxy-D-glucaric acid[8].

-

Amino Acid Metabolism: It is also produced during the bacterial degradation of L-hydroxyproline[9].

Metabolic Pathway Dynamics

From a metabolic engineering and drug development perspective, the Weimberg pathway is highly attractive because it achieves 100% carbon conservation[6]. Unlike the endogenous pentose phosphate pathway (PPP) found in Escherichia coli or Bacillus subtilis, which loses carbon through decarboxylation, the Weimberg pathway converts the 5-carbon D-xylose directly into the 5-carbon α -ketoglutarate via 2,5-dioxopentanoic acid[7].

Figure 1: Weimberg Pathway converting D-xylose to alpha-ketoglutarate via 2,5-dioxopentanoic acid.

Table 2: Key Enzymes Governing 2,5-Dioxopentanoic Acid Metabolism

| Enzyme Name | EC Number | Biological Function | Source |

| 2-Keto-3-deoxy-D-xylonate dehydratase (XylX) | 4.2.1.136 | Synthesizes 2,5-dioxopentanoic acid from KDX in the Weimberg pathway. | ACS[6] |

| 2,5-Dioxovalerate dehydrogenase (XylA) | 1.2.1.26 | Oxidizes 2,5-dioxopentanoic acid to α -ketoglutarate using NADP+. | KEGG[10] |

| 5-Dehydro-4-deoxy-glucarate dehydratase | 4.2.1.41 | Synthesizes 2,5-dioxopentanoic acid during aldarate degradation. | BMC[8] |

Analytical Challenges & Experimental Protocols

Expertise Insight: The aldehyde moiety of 2,5-dioxopentanoic acid is highly susceptible to oxidation and spontaneous cyclization. Standard aqueous extractions will result in massive analyte loss. To accurately study this molecule, researchers must employ rapid cold-quenching and chemical derivatization to lock the reactive carbonyl groups.

Protocol 1: Extraction and LC-MS/MS Quantification

Trustworthiness: This protocol is designed as a self-validating system. By utilizing a heavy-isotope internal standard (IS) and a derivatization blank, the system automatically flags matrix suppression, incomplete derivatization, or artifactual peak generation.

-

Rapid Quenching: Plunge 1 mL of microbial broth into 4 mL of -80°C Methanol:Water (80:20 v/v).

-

Causality: Instantly denatures 2,5-dioxovalerate dehydrogenase (EC 1.2.1.26), preventing the artificial, post-lysis conversion of the semialdehyde to α -ketoglutarate.

-

-

Causality: Acts as a surrogate internal standard to validate extraction efficiency. Recovery must be >85% for the assay to be considered valid.

-

Chemical Derivatization: React the clarified extract with 3-nitrophenylhydrazine (3-NPH) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 40°C for 30 minutes.

-

Causality: The primary amine of 3-NPH performs a nucleophilic attack on the C5 aldehyde and C2 ketone, forming a stable hydrazone. This prevents degradation and adds a hydrophobic tag that drastically improves retention on a C18 reverse-phase column.

-

-

LC-MS/MS Analysis: Analyze via Ion-Pair LC separation coupled to a triple quadrupole mass spectrometer operating in Negative Ion MRM (Multiple Reaction Monitoring) mode.

-

Data Validation: Verify that the IS peak area remains consistent across all biological replicates. A variance of >15% invalidates the extraction batch.

Internal Standard (IS) Spiking: Spike the quenched mixture with 50 ng of 13C5

α -ketoglutarate (or a synthesized 13C -semialdehyde analog).

Figure 2: Self-validating LC-MS/MS workflow for the quantification of 2,5-dioxopentanoic acid.

Protocol 2: In Vitro Enzymatic Validation of 2,5-Dioxovalerate Dehydrogenase

Expertise Insight: Confirming the biological occurrence of 2,5-dioxopentanoic acid often requires proving the activity of its consuming enzyme, 2,5-dioxovalerate dehydrogenase[9]. Because the substrate is unstable, kinetic assays must be performed rapidly after substrate synthesis or thawing.

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM NADP+, and 10 µg of purified cell-free lysate.

-

Baseline Establishment: Monitor absorbance at 340 nm for 2 minutes prior to substrate addition.

-

Trustworthiness (Self-Validation): Establishing a flat baseline validates that NADP+ reduction is strictly dependent on the addition of 2,5-dioxopentanoic acid, ruling out background dehydrogenase activity.

-

-

Reaction Initiation: Spike in 0.5 mM of synthetic 2,5-dioxopentanoic acid.

-

Kinetic Measurement: Record the change in absorbance ( ΔA340 /min). Calculate specific activity utilizing the molar extinction coefficient of NADPH ( 6.22 mM−1 cm−1 ).

Sources

- 1. 2,5-Dioxopentanoic acid | C5H6O4 | CID 523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2,5-Dioxopentanoate | C5H5O4- | CID 21872870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2,5-dioxopentanoic acid (C5H6O4) [pubchemlite.lcsb.uni.lu]

- 5. 2,5-dioxopentanoate (CHEBI:58136) [ebi.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Comparison of Isomerase and Weimberg Pathway for γ-PGA Production From Xylose by Engineered Bacillus subtilis [frontiersin.org]

- 8. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 9. 2,5-dioxovalerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. KEGG ENZYME: 1.2.1.26 [genome.jp]

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of 2,5-Dioxopentanoic Acid

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 2,5-dioxopentanoic acid, a dioxo monocarboxylic acid. Given the limited publicly available toxicity data for this specific molecule, this document outlines a robust, tiered testing strategy designed for researchers, scientists, and drug development professionals. The methodologies described are grounded in established principles of toxicology and align with regulatory expectations for the safety assessment of novel chemical entities. This guide emphasizes the causality behind experimental choices, from initial cytotoxicity screening to more detailed mechanistic investigations, including genotoxicity and mitochondrial toxicity. Detailed, step-by-step protocols for key assays are provided, alongside data interpretation guidance. The objective is to equip research teams with the necessary tools to generate a thorough and reliable in vitro safety profile for 2,5-dioxopentanoic acid, enabling informed decisions in a research and development setting.

Introduction: The Chemical and Biological Context of 2,5-Dioxopentanoic Acid

2,5-Dioxopentanoic acid is a small organic molecule characterized as a dioxo monocarboxylic acid and an aldehyde.[1][2] Its structure suggests potential reactivity and metabolic involvement, making a thorough safety evaluation critical before its application in any system with potential for human exposure. As an alpha-keto acid, it belongs to a class of compounds with diverse biological activities. Some alpha-keto acids have demonstrated antioxidant properties, acting as scavengers of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[3][4] This scavenging activity can be protective against oxidative stress-induced cellular damage.[3][4] However, the presence of two carbonyl groups in 2,5-dioxopentanoic acid may also confer reactivity towards biological nucleophiles, a potential source of toxicity.

The initial hazard identification for 2,5-dioxopentanoic acid, based on aggregated GHS data, indicates it can cause serious eye damage.[1] While this provides a preliminary warning, it does not inform on the cellular-level toxicity relevant to systemic exposure. Therefore, a systematic in vitro toxicological evaluation is imperative. Such an evaluation serves as a critical early-stage screen to identify potential liabilities, reduce reliance on animal testing, and guide further development.[5][6][7]

This guide proposes a tiered approach to the in vitro safety assessment of 2,5-dioxopentanoic acid, beginning with broad cytotoxicity screening and progressing to more specific and mechanistic assays.

A Tiered Strategy for In Vitro Toxicity Assessment

A tiered or hierarchical testing strategy is a systematic approach to toxicity evaluation that begins with general, high-throughput assays and proceeds to more complex, lower-throughput, and mechanistically informative assays for compounds that show activity in the initial screens. This approach is both resource-efficient and scientifically robust.

Caption: A tiered approach to in vitro toxicity testing for 2,5-dioxopentanoic acid.

Tier 1: Basal Cytotoxicity Assessment

The foundational step in any toxicity assessment is to determine the concentration range at which the test compound elicits general cytotoxicity.[8] This is typically achieved by exposing cultured cells to a range of concentrations of the test article and measuring cell viability or death. It is recommended to use at least two assays with different biological endpoints to obtain a more complete picture of the cytotoxic potential.[9]

Rationale for Cell Line Selection

The choice of cell line is critical for the relevance of the data. For a first-tier assessment, a combination of a rapidly dividing, robust cell line and a more metabolically competent cell line is recommended.

-

HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in toxicology because it retains some metabolic capabilities, including Phase I and Phase II enzyme activities, which are crucial for assessing the toxicity of both the parent compound and its potential metabolites.[10][11]

-

HEK293 (Human Embryonic Kidney): A well-characterized and robust cell line, useful for general cytotoxicity screening.

-

Balb/c 3T3 (Mouse Fibroblast): Often used in baseline cytotoxicity studies for regulatory submissions.

Assay 1: Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of necrosis.[12]

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 2,5-dioxopentanoic acid in a suitable vehicle (e.g., cell culture medium or a low concentration of DMSO). Perform serial dilutions to create a range of test concentrations.

-

Dosing: Remove the culture medium from the cells and replace it with medium containing the various concentrations of 2,5-dioxopentanoic acid. Include vehicle-only controls and a positive control (e.g., Triton X-100 for maximal LDH release).

-

Incubation: Incubate the plate for a defined period, typically 24 hours.

-

Sample Collection: After incubation, carefully collect an aliquot of the supernatant from each well.

-

LDH Measurement: Add the supernatant to the LDH assay reagent mixture according to the manufacturer's instructions. This reaction typically produces a colored formazan product.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of LDH release for each concentration relative to the positive control. Determine the EC₅₀ (the concentration that causes 50% of the maximal LDH release).

Assay 2: MTT or Resazurin Assay (Metabolic Activity)

These colorimetric assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[12] The resazurin assay is similar, where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Experimental Protocol:

-

Cell Seeding and Dosing: Follow steps 1-3 from the LDH assay protocol.

-

Incubation: Incubate the cells with the compound for 24 to 72 hours.

-

Reagent Addition: Add the MTT or resazurin solution to each well and incubate for a further 2-4 hours.

-

Solubilization (for MTT): If using the MTT assay, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC₅₀ (the concentration that inhibits 50% of the metabolic activity).

Data Presentation and Interpretation

| Assay Endpoint | Cell Line | Exposure Time (hours) | Parameter |

| Membrane Integrity | HepG2 | 24 | EC₅₀ (µM) |

| Metabolic Activity | HepG2 | 24, 48, 72 | IC₅₀ (µM) |

| Metabolic Activity | HEK293 | 24, 48, 72 | IC₅₀ (µM) |

A significant difference between the EC₅₀ from the LDH assay and the IC₅₀ from the metabolic assays may suggest a primary mode of action other than overt membrane damage, such as mitochondrial dysfunction or apoptosis.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer.[13] This is a critical component of safety assessment.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14] It uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation that restores the bacteria's ability to produce histidine and grow in a histidine-free medium.

Experimental Protocol:

-

Strains: Use a panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Exposure: In the plate incorporation method, the test compound, bacterial strain, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in at least one strain.

In Vitro Micronucleus Assay

This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[14] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Protocol:

-

Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO, TK6, or L5178Y cells.

-

Dosing and Incubation: Treat the cells with a range of concentrations of 2,5-dioxopentanoic acid, both with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have completed one nuclear division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

-

Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Caption: Workflow for the genotoxicity assessment of 2,5-dioxopentanoic acid.

Tier 3: Mechanistic Toxicity Assessment

If cytotoxicity or genotoxicity is observed in the earlier tiers, or if a deeper understanding of the compound's safety profile is required, mechanistic assays can provide valuable insights.

Mitochondrial Toxicity Assessment

Mitochondria are frequent targets of drug-induced toxicity. Assays that measure mitochondrial function can reveal if the observed cytotoxicity is due to impaired cellular energy production.

Recommended Assay: Seahorse XF Analyzer

This technology measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Experimental Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Dosing: Treat cells with 2,5-dioxopentanoic acid for a defined period.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Data Analysis: Analyze the changes in OCR and ECAR to determine the impact of the compound on mitochondrial function.

Oxidative Stress Induction

Given that some alpha-keto acids can scavenge ROS, it is also pertinent to investigate whether 2,5-dioxopentanoic acid can induce oxidative stress, especially at higher concentrations.

Recommended Assay: Cellular ROS/Superoxide Detection

Fluorescent probes such as DCFH-DA (for general ROS) or MitoSOX Red (for mitochondrial superoxide) can be used to quantify ROS levels in cells.

Experimental Protocol:

-

Cell Seeding and Dosing: Seed cells in a 96-well plate and treat them with 2,5-dioxopentanoic acid.

-

Probe Loading: Load the cells with the fluorescent ROS indicator.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader or a high-content imaging system.

-

Data Analysis: A dose-dependent increase in fluorescence indicates the induction of oxidative stress.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to evaluating the in vitro toxicity of 2,5-dioxopentanoic acid. The proposed tiered strategy, from basal cytotoxicity to mechanistic endpoints, allows for a comprehensive safety assessment. The results from these studies will be crucial for making informed decisions about the continued research and development of this compound. A negative result in all assays would provide a strong indication of a favorable in vitro safety profile. Conversely, positive findings would necessitate further investigation into the specific mechanisms of toxicity and a careful risk-benefit analysis. This framework serves as a robust starting point for any researcher tasked with characterizing the safety of novel small molecules.

References

-

Title: alpha-Ketoacids scavenge H2O2 in vitro and in vivo and reduce menadione-induced DNA injury and cytotoxicity Source: PubMed URL: [Link]

-

Title: 2,5-Dioxopentanoic acid | C5H6O4 | CID 523 Source: PubChem URL: [Link]

-

Title: In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research Source: PubMed URL: [Link]

-

Title: In Vitro Toxicology Testing Source: Charles River Laboratories URL: [Link]

-

Title: In Vitro Toxicology Lectures Source: Society of Toxicology URL: [Link]

-

Title: Safety Data Sheet: L-(+)-2,5-diaminopentanoic acid monohydrochloride Source: Carl ROTH URL: [Link]

-

Title: Guidance for Industry, Investigators, and Reviewers: Exploratory IND Studies Source: FDA URL: [Link]

-

Title: 2,5-Diamino-5-oxopentanoic acid;2,5-diaminopentanoic acid;2-oxopentanedioic acid Source: PubChem URL: [Link]

-

Title: Exploring In Vitro Testing: Methods, Benefits, and Regulations Source: Labcorp URL: [Link]

-

Title: Scientific Opinion on Flavouring Group Evaluation 210 Revision 3 (FGE.210Rev3): Consideration of genotoxic potential for α,β‐unsaturated alicyclic ketones and precursors from chemical subgroup 2.4 of FGE.19 Source: PMC URL: [Link]

-

Title: Assessment of antioxidant properties of alpha-keto acids in vitro and in vivo Source: ResearchGate URL: [Link]

-

Title: Toxicity testing: the search for an in vitro alternative to animal testing Source: Frontiers Publishing Partnerships URL: [Link]

-

Title: In vitro genotoxicity assessment of functional ingredients: DHA, rutin and α-tocopherol Source: PubMed URL: [Link]

-

Title: aromatic alpha-keto acids: Topics by Science.gov Source: Science.gov URL: [Link]

-

Title: In vitro assessment of the phototoxicity of anti-inflammatory 2-arylpropionic acids Source: PubMed URL: [Link]

-

Title: Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants Source: DTIC URL: [Link]

-

Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

-

Title: Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review Source: PubMed URL: [Link]

-

Title: In vitro Toxicity Testing in the Twenty-First Century Source: Frontiers URL: [Link]

-

Title: Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro Source: PubMed URL: [Link]

-

Title: Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste Source: PSE Community.org URL: [Link]

-

Title: Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate Source: PubMed URL: [Link]

-

Title: New metabolic pathways of alpha-lipoic acid Source: PubMed URL: [Link]

-

Title: Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human Source: PubMed URL: [Link]

-

Title: Drug Metabolism: Phase I and Phase II Metabolic Pathways Source: IntechOpen URL: [Link]

Sources

- 1. 2,5-Dioxopentanoic acid | C5H6O4 | CID 523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. alpha-Ketoacids scavenge H2O2 in vitro and in vivo and reduce menadione-induced DNA injury and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. criver.com [criver.com]

- 6. In Vitro Toxicology LecturesâSociety of Toxicology [toxicology.org]

- 7. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Metabolism: Phase I and Phase II Metabolic Pathways | IntechOpen [intechopen.com]

- 12. psecommunity.org [psecommunity.org]

- 13. Scientific Opinion on Flavouring Group Evaluation 210 Revision 3 (FGE.210Rev3): Consideration of genotoxic potential for α,β‐unsaturated alicyclic ketones and precursors from chemical subgroup 2.4 of FGE.19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro genotoxicity assessment of functional ingredients: DHA, rutin and α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 2,5-dioxopentanoic acid as a precursor in organic synthesis

Application Note: 2,5-Dioxopentanoic Acid as a Versatile Precursor in Organic and Biocatalytic Synthesis

Introduction & Mechanistic Overview

2,5-dioxopentanoic acid (also known as α-ketoglutarate semialdehyde or 2-oxoglutarate semialdehyde) is a highly reactive, tri-functional organic molecule (C5H6O4) containing a terminal aldehyde, an α-keto group, and a carboxylic acid[1]. Historically viewed merely as a transient metabolic intermediate, it has emerged as a powerful precursor for the synthesis of high-value chemicals, pharmaceuticals, and polymers[2].

Its synthetic utility stems from its orthogonal reactivity:

-

Aldehyde Moiety (C5): Highly susceptible to nucleophilic addition, reductive amination, and controlled oxidation.

-

α-Keto Acid Moiety (C1-C2): Ideal for decarboxylation, transamination, and condensation reactions[3].

In biocatalysis, 2,5-dioxopentanoic acid acts as the critical linchpin in the non-phosphorylative Weimberg pathway. This pathway converts lignocellulosic D-xylose into α-ketoglutaric acid (α-KGA) with a theoretical carbon yield of 100%, entirely bypassing the carbon-losing decarboxylation steps inherent to traditional glycolysis[2].

Synthetic Workflows and Downstream Applications

2.1. Biocatalytic Upgrading to α-Ketoglutaric Acid (α-KGA) and Amino Acids Through the action of 2-oxoglutarate semialdehyde dehydrogenase (e.g., CcXylA), 2,5-dioxopentanoic acid is oxidized to α-KGA[2]. α-KGA serves as a master precursor for synthesizing L-glutamate and L-proline via transamination, as well as poly-γ-glutamic acid (γ-PGA), a valuable biopolymer[2].

2.2. Precursor for 1,4-Butanediol (BDO) and Bioplastics Engineered microbial pathways utilize 2,5-dioxopentanoic acid reductases to divert this intermediate toward 5-hydroxy-2-oxopentanoic acid, which is subsequently processed into 1,4-butanediol (BDO)[4]. BDO is a critical monomer for manufacturing polybutylene terephthalate (PBT) and polyurethanes, representing a multi-billion dollar global market[4].

2.3. Synthesis of Heterocycles and Chiral Lactones In organic synthesis, the dicarbonyl functionality of 2,5-dioxopentanoic acid (and its oxidized derivative α-KGA) allows for direct condensation with heterocyclic anilines to yield complex quinazoline derivatives, which are highly sought after in drug discovery for their biological activities[3]. Furthermore, asymmetric hydrogenation over Pt/alumina catalysts modified with cinchona alkaloids converts these precursors into chiral 5-oxo-tetrahydrofuran-2-carboxylic acids (lactones), serving as versatile chiral building blocks[3].

Visualization: Synthetic and Metabolic Routing

Routing of 2,5-dioxopentanoic acid to high-value chemicals.

Experimental Protocols (Self-Validating Systems)

Protocol A: Biocatalytic Synthesis of 2,5-Dioxopentanoic Acid via Engineered E. coli Objective: Generate 2,5-dioxopentanoic acid from D-xylose using a non-phosphorylative pathway. Causality & Validation: Wild-type E. coli metabolizes xylose via the isomerase pathway, losing carbon to CO2. By knocking out native xylA (xylose isomerase) and introducing the Caulobacter crescentus Weimberg pathway genes (xylB, xylD, xylX), carbon flux is forcefully redirected to 2,5-dioxopentanoic acid[2]. Deleting the downstream dehydrogenase (CcXylA) prevents its immediate oxidation to α-KGA, allowing the semialdehyde to accumulate[2].

Step-by-Step Methodology:

-

Strain Preparation: Utilize an E. coli BW25113 mutant strain with deletions in yjhH, yagE, and native xylA to block competing xylose catabolism[2]. Transform with a plasmid expressing CcXylB, CcXylD, and CcXylX.

-

Pre-Culture: Inoculate a single colony into 5 mL of 2× YT medium (16 g/L Bacto-tryptone, 10 g/L yeast extract, 5 g/L NaCl) with appropriate antibiotics. Incubate overnight at 37 °C, 250 rpm.

-

Fermentation: Transfer the pre-culture into a 250 mL baffled flask containing 50 mL of M9 minimal medium supplemented with 20 g/L D-xylose and 5 g/L yeast extract[2].

-

Critical Causality Step: Maintain the pH strictly at 7.0 using a biological buffer (e.g., MOPS). 2,5-dioxopentanoic acid is structurally labile; highly acidic conditions promote spontaneous dehydration or lactonization, reducing the yield of the open-chain semialdehyde.

-

-

Induction: Monitor the optical density (OD600). At OD600 = 0.6–0.8, add 0.5 mM IPTG to induce expression of the Weimberg enzymes[2].

-

Critical Causality Step: Delaying induction separates the biomass accumulation phase from the production phase, minimizing metabolic burden on the host organism.

-

-

Harvest & Verification: After 48 hours at 30 °C, centrifuge the culture (8,000 × g, 10 min). Filter the supernatant (0.22 µm) and analyze via HPLC (using an Aminex HPX-87H column) to quantify 2,5-dioxopentanoic acid accumulation.

Protocol B: Chemical Synthesis of Quinazoline Scaffolds from α-KGA Derivatives Objective: Utilize the oxidized derivative of 2,5-dioxopentanoic acid (α-KGA) to synthesize bioactive quinazolines. Causality & Validation: The α-keto acid moiety is highly electrophilic. Acid catalysis enhances this electrophilicity, facilitating the nucleophilic attack by the primary amine of a heterocyclic aniline, leading to a Schiff base intermediate that subsequently cyclizes[3].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 10 mmol of the α-KGA derivative (derived from 2,5-dioxopentanoic acid) and 10 mmol of the target heterocyclic aniline in 30 mL of anhydrous ethanol.

-

Acid Catalysis: Add 0.5 mL of glacial acetic acid dropwise to the mixture.

-

Critical Causality Step: The weak acid protonates the carbonyl oxygen of the α-keto group, lowering the activation energy for the incoming nucleophile without fully protonating the aniline (which would render it non-nucleophilic).

-

-

Reflux & Cyclization: Heat the mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:1) to ensure complete consumption of the starting materials.

-

Isolation: Cool the reaction mixture to 4 °C overnight to induce crystallization of the quinazoline derivative.

-

Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry in a desiccator. Validate the structure via 1H-NMR and LC-MS.

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes and Yields Utilizing 2,5-Dioxopentanoic Acid Pathways

| Target Compound | Precursor / Intermediate | Catalyst / Enzyme | Reaction Type | Typical Yield / Titer | Key Reference |

| 2,5-Dioxopentanoic Acid | D-Xylose | Engineered CcXylX (Mutant) | Dehydration | Up to 100% theoretical | [2] |

| L-Glutamate | 2,5-Dioxopentanoic Acid -> α-KGA | Weimberg pathway + Transaminases | Biocatalytic Transamination | 8.3 g/L | [2] |

| L-Proline | 2,5-Dioxopentanoic Acid -> α-KGA | Weimberg pathway + Biosynthesis | Biocatalytic Conversion | 4.3 g/L | [2] |

| 1,4-Butanediol (BDO) | 2,5-Dioxopentanoic Acid | 2,5-dioxopentanoic acid reductase | Enzymatic Reduction | Strain-dependent | [4] |

| Chiral Lactones | α-KGA | Pt/Alumina + Cinchona alkaloids | Asymmetric Hydrogenation | >90% ee | [3] |

References

-

[1] 2,5-Dioxopentanoic acid | C5H6O4 | CID 523 - PubChem. National Institutes of Health (NIH). 1

-

[3] α-Ketoglutaric acid as a promising platform chemical for sustainable bio-based industries. Royal Society of Chemistry (RSC).3

-

[4] US8129169B2 - Microorganisms for the production of 1,4-butanediol and related methods. Google Patents. 4

-

[2] Evolving Nonphosphorylative Metabolism for Improving Production of 2-Oxoglutarate Derivatives. American Chemical Society (ACS). 2

Sources

- 1. 2,5-Dioxopentanoic acid | C5H6O4 | CID 523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. α-Ketoglutaric acid as a promising platform chemical for sustainable bio-based industries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01125B [pubs.rsc.org]

- 4. US8129169B2 - Microorganisms for the production of 1,4-butanediol and related methods - Google Patents [patents.google.com]

Application Note: In Vitro Assay Protocols Utilizing 2,5-Dioxopentanoic Acid as a Substrate

Introduction & Biological Context

2,5-Dioxopentanoic acid—commonly referred to as α -ketoglutarate semialdehyde ( α -KGS) or 2,5-dioxovalerate[1]—is a highly reactive dicarbonyl intermediate. It serves as a critical metabolic node in several non-phosphorylative sugar degradation pathways, most notably the Weimberg pathway for D-xylose catabolism and the Dahms pathway for L-arabinose degradation[2].

In modern metabolic engineering, the enzymatic conversion of 2,5-dioxopentanoic acid to α -ketoglutarate by α -ketoglutaric semialdehyde dehydrogenase (KGSADH; EC 1.2.1.26) [3] is of paramount importance. Unlike the classical pentose phosphate pathway, which loses carbon as CO 2 , the Weimberg pathway is 100% carbon-efficient. This makes the KGSADH-catalyzed step highly desirable for the biomanufacturing of TCA-cycle derivatives (e.g., L-glutamate, 1,4-butanediol) from lignocellulosic biomass in industrial workhorses like[4].

Mechanistic Pathway

Fig 1: Weimberg pathway conversion of D-xylose to α-ketoglutarate via 2,5-dioxopentanoate.

Assay Design & Rationale

Quantification of KGSADH activity using 2,5-dioxopentanoic acid relies on a continuous spectrophotometric assay. As an Application Scientist, understanding the causality behind these specific conditions is critical for reproducibility:

-

Causality of Detection (340 nm): The reaction involves the NAD(P) + -dependent oxidation of the semialdehyde group at C5 of 2,5-dioxopentanoic acid to a carboxyl group. The concomitant reduction of NAD(P) + to NAD(P)H is monitored at 340 nm. Because NAD(P)H has a strong molar extinction coefficient ( ϵ340=6.22 mM−1cm−1 ) and the substrate does not absorb here, the assay provides a direct, real-time readout of reaction kinetics without requiring secondary coupled enzymes[5].

-

Causality of Buffer & pH: A 100 mM Potassium phosphate buffer at pH 7.5 is selected[5]. Phosphate mimics the intracellular ionic environment and provides optimal buffering capacity near the physiological pH optimum of most bacterial KGSADH enzymes, such as those from [3] and C. glutamicum[5].

-

Substrate Handling: 2,5-Dioxopentanoic acid is a reactive dicarbonyl prone to spontaneous lactonization and aldol-type condensations at room temperature. It must be stored at -80°C and thawed strictly on ice immediately prior to use to ensure accurate Michaelis-Menten kinetics.

Experimental Workflow

Fig 2: Step-by-step experimental workflow for the continuous spectrophotometric KGSADH assay.

Step-by-Step Protocol

Reagents Required:

-

Buffer: 100 mM Potassium phosphate buffer, pH 7.5.

-

Cofactor: 50 mM NAD + and 50 mM NADP + stock solutions in ddH 2 O (store at -20°C).

-

Substrate: 50 mM 2,5-dioxopentanoic acid stock solution in ddH 2 O (prepare fresh or thaw on ice; protect from light).

-

Enzyme: Purified KGSADH (e.g., KsaD) or clarified cell-free extract (typically 0.1 - 1.0 mg/mL final concentration).

Procedure:

-

Spectrophotometer Initialization: Set a UV-Vis spectrophotometer to 340 nm. Pre-warm the cuvette holder to 30°C[5].

-

Reaction Mixture Assembly: In a 1 mL quartz cuvette, combine the following:

-

880μL of 100 mM Potassium phosphate buffer (pH 7.5)

-

100μL of 50 mM NAD + or NADP + (Final concentration: 5 mM)[5]

-

10μL of purified enzyme or cell-free extract

-

-

Baseline Equilibration: Mix by gentle inversion. Monitor the absorbance at 340 nm for 1-2 minutes to establish a baseline and ensure no background reduction of NAD(P) + is occurring.

-

Reaction Initiation: Add 10μL of 50 mM 2,5-dioxopentanoic acid (Final concentration: 0.5 mM) to start the reaction.

-

Kinetic Monitoring: Immediately mix and record the increase in absorbance at 340 nm ( ΔA340 ) continuously for 3 to 5 minutes. Ensure the measurement is taken within the linear range of the reaction.

Self-Validating System & Quality Control

To ensure the highest standards of scientific integrity, this protocol must be executed as a self-validating matrix:

-

Negative Control 1 (Substrate Omission): Replace 2,5-dioxopentanoic acid with ddH 2 O.

-

Validation: Confirms that the enzyme preparation lacks endogenous substrates that might falsely elevate NAD(P)H levels.

-

-

Negative Control 2 (Enzyme Omission): Replace the enzyme with buffer.

-

Validation: Confirms that the 2,5-dioxopentanoic acid stock is not contaminated with reducing agents and does not spontaneously reduce the cofactor. A drifting baseline here is a hallmark sign of substrate degradation.

-

-

Positive Spike-In Control: If the reaction rate is unexpectedly low in crude extracts, spike the cuvette with 10μM pure NAD(P)H at the end of the assay.

-

Validation: A failure to see an immediate corresponding jump in A340 indicates the presence of quenching agents or highly active NADH oxidases in the extract, requiring the addition of an NADH oxidase inhibitor or further enzyme purification.

-

Data Analysis & Quantitative Parameters

Calculate the volumetric activity (U/mL) using the Beer-Lambert law:

Activity (U/mL)=ϵ340×d×Venzyme(ΔA340/min)×Vtotal(Where ϵ340=6.22 mM−1cm−1 , d=1 cm , Vtotal=1 mL , and Venzyme=0.01 mL )

Table 1: Representative Quantitative Data for KGSADH Enzymes Data summarizes the kinetic diversity of 2,5-dioxovalerate dehydrogenases across key microbial species, highlighting cofactor preferences.

| Enzyme Source | Organism | Preferred Cofactor | Specific Activity ( μ mol/min/mg) | Reference |

| KsaD (Cg0535) | Corynebacterium glutamicum | NAD + | 51.8 | [5] |

| KsaD (Cg0535) | Corynebacterium glutamicum | NADP + | 15.8 | [5] |

| KGSADH | Azospirillum brasilense | NAD + | 31.7* | [2] |

| KGSADH-I | Pseudomonas putida | NAD + | N/A | [3] |

*Note: Value represents nmol NADH generated min −1 mg protein −1 in crude cell-free extracts rather than purified specific activity.

References

-

Brüsseler, C., Späth, A., Sokolowsky, S., & Marienhagen, J. (2019). Alone at last! – Heterologous expression of a single gene is sufficient for establishing the five-step Weimberg pathway in Corynebacterium glutamicum. Metabolic Engineering Communications, 9, e00090. URL:[Link]

-

Watanabe, S., et al. (2006). A novel alpha-ketoglutaric semialdehyde dehydrogenase: evolutionary insight into an alternative pathway of bacterial L-arabinose metabolism. Journal of Biological Chemistry, 281(40), 28876-28888. URL:[Link]

-

Adams, E., & Rosso, G. (1967). Alpha-ketoglutaric semialdehyde dehydrogenase of Pseudomonas. Properties of the purified enzyme induced by hydroxyproline and of the glucarate-induced and constitutive enzymes. The Journal of Biological Chemistry, 242(8), 1802–14. URL:[Link]

Sources

- 1. 2,5-Dioxopentanoate | C5H5O4- | CID 21872870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. 2,5-dioxovalerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Alone at last! - Heterologous expression of a single gene is sufficient for establishing the five-step Weimberg pathway in Corynebacterium glutamicum [pubmed.ncbi.nlm.nih.gov]

- 5. Alone at last! – Heterologous expression of a single gene is sufficient for establishing the five-step Weimberg pathway in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Isolating 2,5-Dioxopentanoic Acid via Liquid-Liquid Extraction

Introduction

2,5-Dioxopentanoic acid, also known as 2-oxoglutarate semialdehyde, is a dioxo monocarboxylic acid and an aldehyde.[1][2] Its chemical structure, possessing both a carboxylic acid and two ketone/aldehyde functionalities, imparts a notable polarity, as indicated by a computed XLogP3 value of -1.[1][2] This molecule is of interest in various biochemical pathways, and its efficient isolation from aqueous matrices such as fermentation broths or reaction mixtures is crucial for further study, quantification, and application in drug development and metabolic research. This guide provides a comprehensive overview and detailed protocols for the isolation of 2,5-dioxopentanoic acid using liquid-liquid extraction (LLE), a fundamentally robust and scalable separation technique.

Pillar 1: The Expertise - Understanding the 'Why' Behind the 'How'